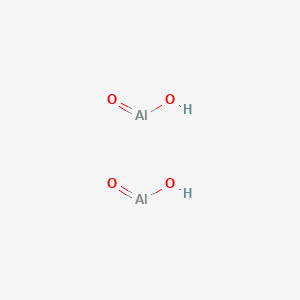

Boehmite (Al2O3.H2O)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boehmite, also known as aluminum oxide hydroxide, is a naturally occurring mineral and a significant component of bauxite ore. It is an important precursor in the production of aluminum oxide and aluminum metal. Boehmite has a layered structure and is commonly found in the form of white, powdery crystals. It is widely used in various industrial applications due to its unique properties, such as high surface area, porosity, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boehmite can be synthesized through several methods, including hydrothermal treatment, sol-gel processes, and precipitation methods. One common method involves the hydrothermal oxidation of aluminum metal in the presence of water at elevated temperatures and pressures. This process results in the formation of boehmite crystals .

Industrial Production Methods: In industrial settings, boehmite is often produced by the Bayer process, which involves the digestion of bauxite ore in sodium hydroxide solution at high temperatures and pressures. The resulting solution is then cooled, leading to the precipitation of boehmite. The precipitated boehmite is then filtered, washed, and calcined to produce high-purity aluminum oxide .

Chemical Reactions Analysis

Types of Reactions: Boehmite undergoes various chemical reactions, including dehydration, dehydroxylation, and phase transformations. One notable reaction is its transformation into gamma-aluminum oxide through high-energy ball milling or thermal treatment .

Common Reagents and Conditions:

Dehydration: Boehmite can be dehydrated to form gamma-aluminum oxide by heating at temperatures above 300°C.

Dehydroxylation: This process involves the removal of hydroxyl groups from boehmite, typically achieved through thermal treatment.

Phase Transformations: Boehmite can be converted into different phases of aluminum oxide, such as alpha-aluminum oxide, through controlled heating and milling processes.

Major Products Formed:

Gamma-aluminum oxide: Formed through the dehydration of boehmite.

Alpha-aluminum oxide: Produced by further heating gamma-aluminum oxide at higher temperatures.

Scientific Research Applications

Boehmite has a wide range of scientific research applications, including:

Catalyst Support: Due to its high surface area and porosity, boehmite is used as a support material for catalysts in various chemical reactions.

Biomedical Applications: Boehmite nanoparticles are explored for drug delivery systems and as imaging agents in medical diagnostics.

Ceramics: Boehmite is used as a precursor in the production of advanced ceramics and refractory materials.

Mechanism of Action

The mechanism by which boehmite exerts its effects is primarily related to its structural properties and reactivity. During hydrothermal treatment, boehmite undergoes phase transformations involving the interconversion of aluminum coordination states (AlO6, AlO5, and AlO4). These transformations are governed by the diffusion of protons and aluminum cations, facilitated by the hydrogen bond network within the boehmite structure .

Comparison with Similar Compounds

Gibbsite (Al(OH)3): Another aluminum hydroxide mineral, gibbsite is often found in bauxite ore alongside boehmite.

Diaspore (AlOOH): Similar to boehmite, diaspore is an aluminum oxide hydroxide mineral but has a different crystal structure and physical properties.

Uniqueness of Boehmite: Boehmite’s unique layered structure and high surface area make it particularly suitable for applications requiring high reactivity and sorption capacity. Its ability to undergo controlled phase transformations into various forms of aluminum oxide further enhances its versatility in industrial and scientific applications .

Properties

CAS No. |

12428-54-5 |

|---|---|

Molecular Formula |

Al2H2O4 |

Molecular Weight |

119.977 g/mol |

IUPAC Name |

hydroxy(oxo)alumane |

InChI |

InChI=1S/2Al.2H2O.2O/h;;2*1H2;;/q2*+1;;;;/p-2 |

InChI Key |

LMYQFCDLMRNPLY-UHFFFAOYSA-L |

Canonical SMILES |

O[Al]=O.O[Al]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)